LDD-1819 is classified as an indirubin derivative, which belongs to a larger class of compounds known as flavonoids. Indirubins have been recognized for their anti-inflammatory and anticancer properties. The specific synthesis and characterization of LDD-1819 were detailed in studies conducted by Kim et al. (2019), which provided insights into its chemical structure, biological activity, and potential therapeutic applications .
The synthesis of LDD-1819 involves several chemical reactions starting from readily available precursors. The detailed synthesis procedure includes:
The synthesis process was characterized by Nuclear Magnetic Resonance spectroscopy, which provided detailed structural information confirming the successful formation of LDD-1819 .
LDD-1819 features a complex molecular structure characteristic of indirubin derivatives. Its chemical formula can be represented as .
Key structural features include:
The molecular weight of LDD-1819 is approximately 252.26 g/mol, making it suitable for cellular uptake and interaction with target proteins .
LDD-1819 exhibits significant reactivity towards various biological targets:
Biochemical assays demonstrated that LDD-1819's inhibitory effects are concentration-dependent, underscoring its potential as a therapeutic agent .
The mechanism through which LDD-1819 exerts its effects involves several key processes:
These mechanisms highlight the compound's potential utility in cancer therapy and regenerative medicine.
LDD-1819 exhibits several notable physical and chemical properties:
Characterization studies confirm that LDD-1819 maintains stability over time when stored properly .
LDD-1819 has promising applications in various scientific fields:
LDD-1819 is a novel indirubin derivative designed as a dual inhibitor targeting glycogen synthase kinase-3β (GSK-3β) and aurora kinase A. Its core structure retains the bis-indole scaffold characteristic of indirubins but incorporates strategic modifications to enhance biological activity. The compound features a 5-hydroxy group and a 5'-nitro substitution on the indirubin backbone, along with an aminoethoxyimino side chain at the 3' position. This side chain is critical for its kinase inhibitory properties and is stabilized as a hydrochloride salt [2] [5].
The molecular formula of LDD-1819 is C₁₈H₁₆ClN₅O₅, with an exact mass of 417.0840 Da and a molecular weight of 417.81 g/mol. Elemental analysis confirms the composition: C, 51.75%; H, 3.86%; Cl, 8.48%; N, 16.76%; O, 19.15% [2]. The hydrochloride salt form improves solubility and stability. The compound’s structure adopts a Z-configuration at the 2-3 double bond and an E-configuration at the 3' oxime bond, which is essential for its biological activity. This geometric arrangement optimizes interactions with kinase ATP-binding pockets [1] [5].
Table 1: Atomic Composition of LDD-1819
Element | Percentage | Atomic Contribution |
---|---|---|
Carbon (C) | 51.75% | 18 atoms |
Hydrogen (H) | 3.86% | 16 atoms |
Chlorine (Cl) | 8.48% | 1 atom |
Nitrogen (N) | 16.76% | 5 atoms |
Oxygen (O) | 19.15% | 5 atoms |
NMR spectroscopy is pivotal for confirming LDD-1819’s structure and purity. While specific chemical shift values are not fully detailed in the available literature, the synthesis protocol confirms characterization using ¹H NMR (JEOL JNM-LA 300WB spectrometer, 300 MHz) and ¹³C NMR [1] [5]. The presence of key functional groups is inferred from spectral data:
Relativistic density functional theory (DFT) calculations could predict ¹³C and ¹⁵N chemical shifts, particularly for ring-current-affected nuclei near aromatic systems [7]. However, experimental heteronuclear NMR data (e.g., ¹³C, ¹⁵N) remain unpublished. Future studies could leverage advanced techniques like solid-state 103Rh NMR (as referenced in unrelated studies) to analyze metal-complexed derivatives [3].
The systematic IUPAC name for LDD-1819 is (2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride. This name adheres to IUPAC substitutive nomenclature rules [4]:
Table 2: Synonyms and Identifiers for LDD-1819
Identifier Type | Value |
---|---|
IUPAC Name | (2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride |
Common Synonyms | LDD-1819; LDD 1819; LDD1819 |
CAS Registry Number | Not assigned |
SMILES | O=C1NC2=C(C=C(N+=O)C=C2)/C1=C3NC4=C(C=C(O)C=C4)C/3=N/OCCN.[H]Cl |
InChI Key | HAMJUOWMJKLAIE-XVQBVDMMSA-N |
LDD-1819 exhibits moderate solubility in dimethyl sulfoxide (DMSO) but is insoluble in aqueous buffers or alcohols without solubilizing agents. This property necessitates DMSO-based stock solutions (typically 10–50 mM) for biological assays [2]. The compound is supplied as a solid powder with >98% purity (HPLC-validated) and remains stable for >3 years when stored desiccated at –20°C. Short-term storage (days to weeks) requires refrigeration at 0–4°C to prevent hydrolysis of the oxime group [2].
Key stability concerns include:
Table 3: Physicochemical Profile of LDD-1819
Property | Value |
---|---|
Appearance | Solid powder (orange-red crystalline) |
Purity | >98% |
Solubility | Soluble in DMSO; insoluble in H₂O, EtOH |
Stability | >3 years at –20°C; sensitive to light |
Storage Conditions | Dry, dark, –20°C (long-term) |
pKa (predicted) | 6.2 (oxime), 9.8 (amine) |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 37305-51-4